Unraveling the Multifaceted Mechanism of Action of 2-o-Tolylamino-thiazol-4-one: A Technical Guide for Researchers
Unraveling the Multifaceted Mechanism of Action of 2-o-Tolylamino-thiazol-4-one: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action of 2-o-Tolylamino-thiazol-4-one, a member of the broader class of 2-arylamino-thiazol-4-ones. While direct studies on this specific molecule are limited, a wealth of research on structurally related compounds provides a strong foundation for understanding its likely biological activities. This document will synthesize these findings to present a comprehensive overview of the core mechanisms, potential therapeutic applications, and experimental approaches for its investigation.
Introduction: The Thiazolidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazolidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives of this structure have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects[1][2][3]. The versatility of the thiazolidin-4-one ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile[1][2]. The 2-arylamino substitution, as seen in 2-o-Tolylamino-thiazol-4-one, is a common feature in many biologically active thiazolidin-4-ones, contributing significantly to their therapeutic potential.
Postulated Mechanisms of Action of 2-o-Tolylamino-thiazol-4-one
Based on extensive research into the 2-arylamino-thiazol-4-one class of compounds, the mechanism of action of 2-o-Tolylamino-thiazol-4-one is likely to be multifaceted, involving the modulation of several key cellular processes. The primary proposed mechanisms include enzyme inhibition, interference with critical signaling pathways, and induction of apoptosis.
Enzyme Inhibition: A Key Modality
A significant body of evidence points to the ability of thiazolidin-4-one derivatives to inhibit a variety of enzymes crucial for disease progression.
Protein kinases are fundamental regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. Thiazolidin-4-one derivatives have emerged as potent inhibitors of several kinase families[4][5][6][7][8].
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Tyrosine Kinase Inhibition: Many 2-arylamino-thiazol-4-ones exhibit inhibitory activity against a range of tyrosine kinases, including c-Met, Ron, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][9][10]. Inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis. The o-tolyl group in 2-o-Tolylamino-thiazol-4-one may influence the binding affinity and selectivity for specific kinase active sites.
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PIM Kinase Inhibition: 2-Thioxothiazolidin-4-one derivatives, which are structurally related, have been identified as potent pan-PIM kinase inhibitors, showing promise in the treatment of leukemia[4].
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Cyclin-Dependent Kinase (CDK) Inhibition: Certain substituted thiazole derivatives have demonstrated inhibitory activity against CDK9, a key regulator of transcription and a target in cancer therapy[11].
The proposed mechanism of kinase inhibition often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Chronic inflammation is a hallmark of many diseases. 2-Arylamino-thiazol-4-ones have demonstrated significant anti-inflammatory properties, which are, in part, attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[12][13][14]. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, potent inflammatory mediators. Dual inhibition of COX and LOX is a desirable therapeutic strategy as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors[13].
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, 2-arylamino-thiazol-4-ones can modulate key signaling pathways that regulate cellular processes like inflammation, proliferation, and survival.
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory and pro-survival genes[15][16]. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Structurally related thiadiazolidine derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequent nuclear translocation of the p65 subunit[17]. This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.
Induction of Apoptosis
A key characteristic of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that 2-arylamino-thiazol-4-one derivatives are potent inducers of apoptosis in various cancer cell lines[18][19][20][21].
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Intrinsic and Extrinsic Pathways: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This is evidenced by the reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10[18][19].
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Modulation of Apoptotic Proteins: Treatment with these derivatives can lead to an altered expression of key apoptotic regulators, such as an increase in the tumor suppressor p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[1][19].
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Generation of Reactive Oxygen Species (ROS): Some studies suggest that the pro-apoptotic effects of these compounds may be mediated, at least in part, by the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis[18][19].
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, and its disruption is a well-established anticancer strategy. Thiazolidin-4-one derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[10][22][23][24]. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.
Experimental Protocols for Investigating the Mechanism of Action
To validate the proposed mechanisms of action for 2-o-Tolylamino-thiazol-4-one, a series of well-defined experimental protocols are essential.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of 2-o-Tolylamino-thiazol-4-one against a panel of protein kinases.
Methodology:
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Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
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Coat a 96-well plate with a substrate specific to the kinase of interest.
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Add the kinase, ATP, and varying concentrations of 2-o-Tolylamino-thiazol-4-one to the wells.
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Incubate to allow for the phosphorylation reaction.
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Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
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Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.
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Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
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Causality: This assay directly measures the enzymatic activity of the kinase in the presence of the inhibitor, providing a quantitative measure of its potency.
COX/LOX Inhibition Assays
Objective: To assess the inhibitory effect of 2-o-Tolylamino-thiazol-4-one on COX and LOX enzymes.
Methodology:
-
COX (ovine or human) Inhibitor Screening Assay Kit (Cayman Chemical or similar):
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This colorimetric assay measures the peroxidase activity of COX.
-
The reaction between prostaglandin G2 and a chromogen is monitored in the presence and absence of the test compound.
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The inhibition of color development is proportional to the inhibition of COX activity.
-
-
LOX Inhibitor Screening Assay Kit (Cayman Chemical or similar):
-
This assay measures the hydroperoxides produced in the lipoxygenation of arachidonic acid.
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The absorbance of the reaction product is measured, and the decrease in absorbance in the presence of the test compound indicates LOX inhibition.
-
Causality: These assays provide a direct measure of the compound's ability to interfere with the enzymatic activity of key inflammatory enzymes.
NF-κB Reporter Assay
Objective: To determine if 2-o-Tolylamino-thiazol-4-one inhibits NF-κB transcriptional activity.
Methodology:
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
-
Treatment and Stimulation:
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Pre-treat the transfected cells with varying concentrations of 2-o-Tolylamino-thiazol-4-one.
-
Stimulate the cells with an NF-κB activator, such as TNF-α.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
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A decrease in luciferase activity in the treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
-
Causality: This assay provides a functional readout of the entire NF-κB signaling cascade, from receptor activation to gene transcription.
Apoptosis Assays
Objective: To evaluate the ability of 2-o-Tolylamino-thiazol-4-one to induce apoptosis in cancer cells.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with the compound for a specified time.
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes in late apoptosis and necrosis).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Caspase Activity Assay:
-
Use commercially available kits to measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates after treatment with the compound. These assays are typically based on the cleavage of a fluorogenic or colorimetric substrate.
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Causality: These assays provide direct evidence of apoptosis induction and can help to elucidate the specific apoptotic pathways involved.
Quantitative Data Summary
The following table summarizes representative IC50 values for various thiazolidin-4-one derivatives against different biological targets, illustrating the potential potency of this class of compounds.
| Compound Class | Target | IC50 Value | Cell Line/Assay | Reference |
| 2-Thioxothiazolidin-4-one derivatives | PIM-1 Kinase | Single-digit nM | Molm-16 | [4] |
| Thiazolidin-4-one analogues | c-Met Kinase | 0.015 µM | - | [1] |
| Thiazolidin-4-one analogues | Ron Kinase | 0.0029 µM | - | [1] |
| Thiazolidin-4-one-umbelliferone hybrid | Tubulin Polymerization | 2.65 µM | - | [10] |
| 4-Thiazolidinone-sulfanilamide hybrid | Carbonic Anhydrase IX | 2.2 nM | - | [1] |
| 2-Arylamino-thiazol-4-one derivative | MCF-7 (Breast Cancer) | Micromolar range | - | [18] |
Conclusion and Future Directions
The available evidence strongly suggests that 2-o-Tolylamino-thiazol-4-one, as a member of the 2-arylamino-thiazol-4-one family, is a promising scaffold with the potential for multifaceted biological activity. Its mechanism of action is likely to involve the inhibition of key enzymes such as protein kinases and inflammatory enzymes, the modulation of critical signaling pathways like NF-κB, and the induction of apoptosis.
Future research should focus on the direct investigation of 2-o-Tolylamino-thiazol-4-one to confirm these postulated mechanisms and to elucidate the specific role of the o-tolyl substituent in determining its biological activity and target selectivity. A comprehensive screening against a broad panel of kinases and other relevant enzymes, coupled with in-depth studies on its effects on signaling pathways and apoptosis in various disease models, will be crucial for unlocking its full therapeutic potential.
References
-
2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. ([Link])
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. ([Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. ([Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. ([Link])
-
Examples of tubulin polymerization inhibitors: combretastatin A-4, 4-thiazolidinone and umbelliferone derivatives. ([Link])
-
Targeting Tubulin Polymerization and DNA Binding of 4-Thiazolidinone-umbelliferone Hybrids: Synthesis and Cytotoxicity Evaluation. ([Link])
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. ([Link])
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. ([Link])
-
Targeting tubulin polymerization and DNA binding of 4-thiazolidinone–umbelliferone hybrids: synthesis and cytotoxicity evaluation†. ([Link])
-
5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. ([Link])
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. ([Link])
-
5-Ene-2-Arylaminothiazol-4(5h)-Ones Induce Apoptosis in Breast Cancer Cell. ([Link])
-
Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. ([Link])
-
Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. ([Link])
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. ([Link])
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. ([Link])
-
Dual acting COX/LOX nonsteroidal anti-inflammatory drugs versus traditional CoX-2 inhibitors. ([Link])
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. ([Link])
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. ([Link])
-
Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. ([Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ([Link])
-
2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. ([Link])
-
Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. ([Link])
-
Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. ([Link])
-
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. ([Link])
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ([Link])
-
1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis. ([Link])
-
The Nuclear Factor NF-κB Pathway in Inflammation. ([Link])
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. ([Link])
-
NF-κB Pathway | Cell Survival Pathway. ([Link])
-
Transcription - NF-kB signaling pathway. ([Link])
-
Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone. ([Link])
-
2-Phenylamino-thiazol-4-one/CAS:17823-27-7. ([Link])
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - Enamine [enamine.net]
- 19. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
